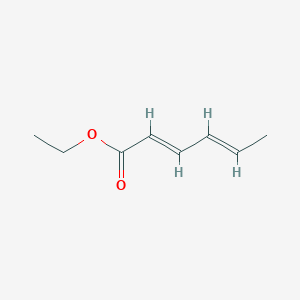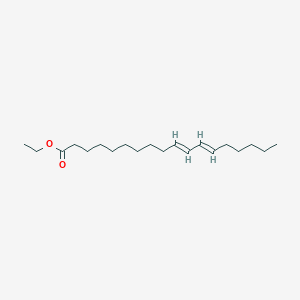
1-Benzyl-3-(tert-Butoxycarbonylamino)pyrrolidin
Übersicht
Beschreibung
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, commonly referred to as Bt-CNP, is a heterocyclic compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. Bt-CNP is a non-toxic, non-immunogenic, and non-irritant molecule that has been found to be effective in a variety of laboratory experiments. This compound has been used in a number of scientific research studies, including those focused on the synthesis of new molecules, the investigation of biochemical and physiological effects, and the development of novel treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Synthese von chiralen Bausteinen
Diese Verbindung dient als chirales Hilfsmittel bei der Synthese enantiomerenreiner Moleküle. Ihre sterischen und elektronischen Eigenschaften erleichtern die Bildung von chiralen Zentren mit hoher Enantioselektivität, was für die Herstellung von Arzneimitteln und Agrochemikalien entscheidend ist .
Zwischenprodukt für pharmazeutische Wirkstoffe im Großhandel
„1-Benzyl-3-(tert-Butoxycarbonylamino)pyrrolidin“ wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe im Großhandel verwendet. Sein robustes Grundgerüst wird in komplexere Moleküle eingebaut, die therapeutische Aktivitäten aufweisen .
Zytotoxische Aktivität gegen Karzinomzelllinien
Derivate dieser Verbindung haben eine zytotoxische Aktivität gegen verschiedene menschliche Karzinomzelllinien gezeigt. Dies macht sie zu einem wertvollen Ausgangspunkt für die Entwicklung von Krebsmedikamenten .
Asymmetrische Synthese
Die Verbindung wird in der asymmetrischen Synthese verwendet, um Moleküle mit spezifischer Chiralität zu erzeugen. Dies ist besonders wichtig in der pharmazeutischen Industrie, wo die Chiralität eines Medikaments seine Wirksamkeit und Sicherheit beeinflussen kann .
Proteaseinhibitoren
Aufgrund ihrer strukturellen Ähnlichkeit mit bestimmten Aminosäuresequenzen kann sie als Proteaseinhibitor wirken. Diese Anwendung ist von Bedeutung bei der Behandlung von Krankheiten, bei denen Proteasen eine Schlüsselrolle spielen, wie z. B. HIV/AIDS und Hepatitis .
Chemische Forschung und Entwicklung
In der chemischen Forschung und Entwicklung wird diese Verbindung für die Methodenentwicklung und die Prüfung synthetischer Pfade verwendet. Es ist ein vielseitiges Reagenz, das zum Verständnis von Reaktionsmechanismen und zur Optimierung industrieller Prozesse beitragen kann .
Safety and Hazards
“1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIDJGLYWEUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912515 | |
| Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99735-30-5 | |
| Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



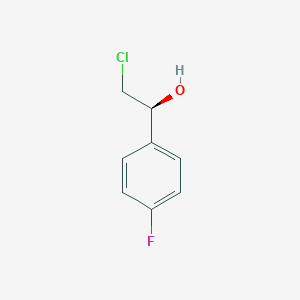
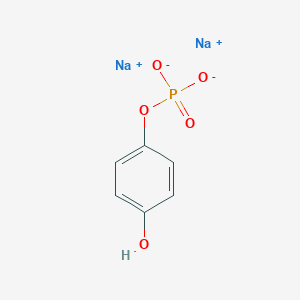
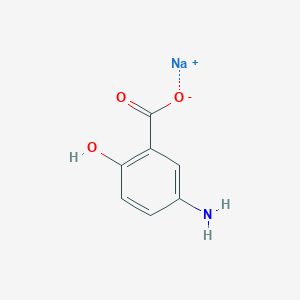
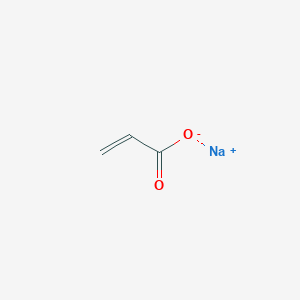
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)




![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
